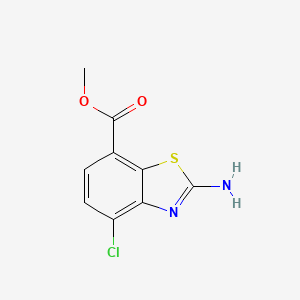

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester

描述

属性

IUPAC Name |

methyl 2-amino-4-chloro-1,3-benzothiazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEZRUOQFQXCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Cl)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175174 | |

| Record name | 7-Benzothiazolecarboxylic acid, 2-amino-4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260381-62-1 | |

| Record name | 7-Benzothiazolecarboxylic acid, 2-amino-4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260381-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzothiazolecarboxylic acid, 2-amino-4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

化学反应分析

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: The compound can form Schiff bases through condensation reactions with aldehydes or ketones.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

ACBM has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole compounds have shown significant antibacterial activity, with ACBM being a key precursor in synthesizing these derivatives .

Anticancer Properties

Research indicates that ACBM and its derivatives exhibit potential anticancer activity. A study evaluated the effects of benzothiazole derivatives on human cervical cancer cell lines, revealing that certain compounds derived from ACBM demonstrated cytotoxic effects, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

ACBM acts as an inhibitor of several enzymes, which can be beneficial in treating conditions such as atherosclerosis and epilepsy. Its role as an LTD4 receptor antagonist has also been noted, highlighting its potential therapeutic applications in inflammatory diseases .

Agricultural Applications

Pesticide Development

The synthesis of ACBM has been explored in the context of developing new agrochemicals. Its derivatives have been tested for their efficacy as pesticides, showing promising results against various pests and pathogens affecting crops. The compound's ability to inhibit specific biological targets makes it a valuable component in the formulation of agricultural chemicals .

Material Science

Synthesis of Novel Materials

ACBM serves as a building block for synthesizing novel materials with unique properties. Its chemical structure allows it to be used in creating polymers and other advanced materials that can be utilized in various industrial applications . The compound's versatility in chemical reactions facilitates the development of new materials with tailored properties.

Case Studies

作用机制

The mechanism of action of 2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the benzothiazole ring can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in various biological processes .

相似化合物的比较

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester can be compared with other benzothiazole derivatives, such as:

2-Amino-6-methylbenzothiazole: Similar structure but with a methyl group at the 6-position instead of a chlorine atom at the 4-position.

2-Aminobenzothiazole: Lacks the chlorine and carboxylic acid methyl ester groups, making it less reactive in certain chemical reactions.

2-Amino-6-chlorobenzothiazole: Similar to the compound of interest but with the chlorine atom at the 6-position.

生物活性

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester (ACBM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

ACBM is characterized by its unique structure, which includes an amino group at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid methyl ester group at the 7-position of the benzothiazole ring. This configuration contributes to its reactivity and interaction with various biological targets.

The biological activity of ACBM is thought to stem from its ability to interact with specific molecular targets within biological systems. The presence of the amino and chlorine substituents allows for potential interactions with enzymes and receptors involved in various metabolic pathways. The exact molecular targets remain under investigation, but preliminary studies suggest that ACBM may inhibit or modulate enzyme activities critical for cellular functions.

Antimicrobial Activity

Research has indicated that ACBM exhibits significant antimicrobial properties. In vitro studies demonstrated that ACBM effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for ACBM against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that ACBM could be developed as a potential antimicrobial agent .

Anticancer Properties

ACBM has also been investigated for its anticancer properties. In a series of studies focusing on various cancer cell lines, ACBM demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The results from these studies are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully .

Study on Antitubercular Activity

A recent study explored the antitubercular activity of benzothiazole derivatives, including ACBM. The findings revealed that ACBM exhibited promising activity against Mycobacterium tuberculosis with an MIC comparable to standard antitubercular drugs. The study utilized molecular docking simulations to predict binding affinities to target proteins involved in tuberculosis pathogenesis .

Genotoxicity Assessment

In addition to its therapeutic potential, the genotoxicity of ACBM has been assessed using various in vitro assays. Results indicated that while ACBM shows some mutagenic potential at high concentrations, it remains within acceptable safety limits for therapeutic use. This aspect is crucial for evaluating the compound's suitability in drug development .

Comparative Analysis with Similar Compounds

ACBM can be compared with other benzothiazole derivatives to understand its relative biological activity better. For instance:

- 2-Amino-6-methylbenzothiazole : Exhibits lower antimicrobial activity compared to ACBM.

- 2-Aminobenzothiazole : Lacks the carboxylic acid methyl ester group, resulting in reduced reactivity and biological activity.

- 2-Amino-6-chlorobenzothiazole : Similar structure but shows different binding affinities and biological effects due to positional isomerism.

This comparative analysis highlights ACBM's unique properties and potential advantages over similar compounds .

常见问题

Q. What are the recommended synthetic routes for 2-amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzothiazole core. A plausible route includes:

- Step 1 : Condensation of 4-chloro-2-aminobenzoic acid with thiourea or thioamide derivatives to form the benzothiazole ring .

- Step 2 : Esterification of the carboxylic acid group using methanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) to yield the methyl ester .

- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress using TLC or HPLC .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

- Melting Point : Compare observed values with literature reports; discrepancies may indicate impurities or polymorphic forms .

Q. What are the optimal storage conditions to maintain stability?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Desiccate using silica gel to prevent hydrolysis of the ester group. Periodic stability checks via HPLC are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

Methodological Answer:

- Reproduce Synthesis : Ensure identical synthetic protocols (e.g., solvent, temperature, purification methods) to isolate polymorphs or hydrate forms.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Cross-Validate Data : Compare results with structurally analogous compounds (e.g., 2-amino-4-chloro-7-methylbenzothiazole, CAS 126920-72-7) to assess substituent effects on melting behavior .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

- Enzyme Assays : Test inhibitory activity against kinases (e.g., CDK4/6) using fluorescence-based assays with ATP analogs. Include positive controls (e.g., palbociclib) and measure IC₅₀ values .

- Cellular Studies : Use fluorescence-activated cell sorting (FACS) to evaluate cell cycle arrest (G1 phase) in cancer cell lines (e.g., MCF-7).

- Molecular Docking : Model interactions with target proteins (e.g., CDK4) using software like AutoDock Vina, guided by X-ray crystallography data of similar benzothiazole derivatives .

Q. How to design experiments to assess the impact of substituent variations on bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing Cl with F or altering ester groups) and compare bioactivity.

- In Silico Screening : Use QSAR models to predict activity trends based on electronic (Hammett σ) and steric parameters.

- Data Analysis : Employ multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability issues.

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid) that may lack activity in vivo .

- Dose Optimization : Conduct dose-response studies in animal models to account for species-specific differences in drug metabolism .

Key Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。